molecular formula C12H18N2O3S B14839740 N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide

N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide

Cat. No.: B14839740
M. Wt: 270.35 g/mol
InChI Key: IQCSJICLEBJFMY-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound features a cyclopropoxy group, a dimethylamino group, and a methanesulfonamide group attached to a phenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-(dimethylamino)aniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the growth and survival of microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-4-(dimethylamino)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-14(2)11-7-4-9(13-18(3,15)16)8-12(11)17-10-5-6-10/h4,7-8,10,13H,5-6H2,1-3H3

InChI Key

IQCSJICLEBJFMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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